Crystallographic Binding Pose vs. 4-Fluorophenyl Isomer: Structural Validation in Aar2/RNaseH Fragment Screen
The target compound (as free base WC6) was identified as a crystallographic hit bound to the Aar2/RNaseH interface in the F2X‑Universal Library screen. Its binding pose, occupancy, and electron density maps were validated by PanDDA processing at 1.65 Å resolution [1]. In contrast, the 4-fluorophenyl positional isomer (1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) has no publicly reported co-crystal structure on this target, and its binding mode remains unvalidated. This structural gap means that in any Aar2/RNaseH-focused campaign, only the 3-fluorophenyl regioisomer directly delivers a pre-validated starting point for fragment elaboration.
| Evidence Dimension | Crystallographic binding pose validation on Aar2/RNaseH |
|---|---|
| Target Compound Data | Co-crystal structure resolved (PDB 7FNN); ligand WC6 bound; 1.65 Å resolution; PanDDA event map validated [1] |
| Comparator Or Baseline | 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 58905-21-8): no co-crystal structure with Aar2/RNaseH reported in public databases |
| Quantified Difference | Validated vs. absent crystallographic binding data |
| Conditions | Crystallographic fragment screening of F2X-Universal Library against yeast Aar2/RNaseH complex; PanDDA analysis; X-ray diffraction at 1.65 Å [1] |
Why This Matters
For fragment-based drug discovery programs targeting the spliceosome, a pre-validated binding pose eliminates the ambiguity of regioisomer selection and accelerates structure-guided optimization.
- [1] Barthel, T., Wollenhaupt, J., Lima, G. M. A., Wahl, M. C., & Weiss, M. S. (2022). J. Med. Chem., 65(21), 14630–14641. PDB 7FNN. View Source
